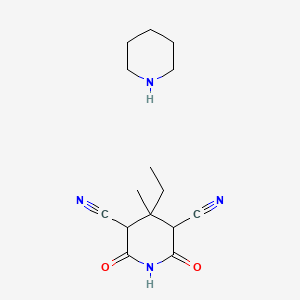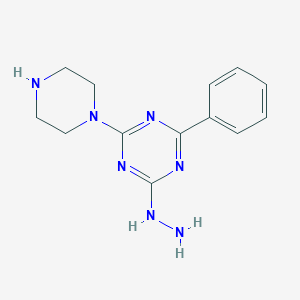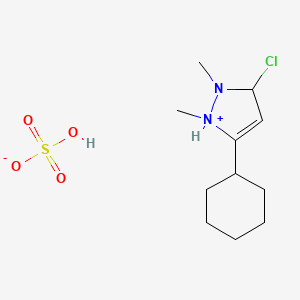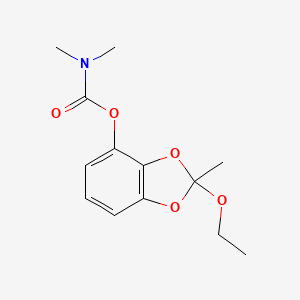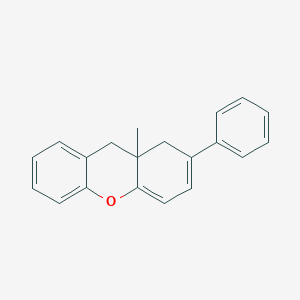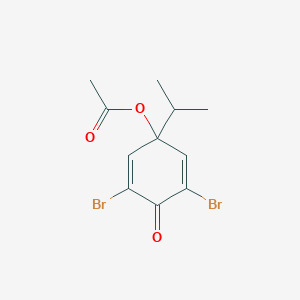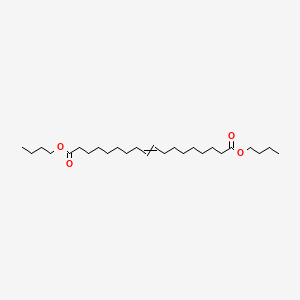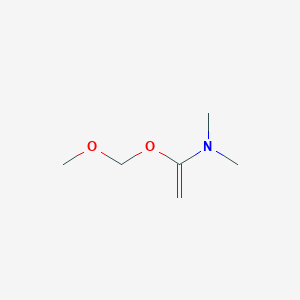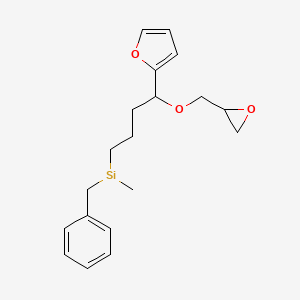![molecular formula C16H27N3O3 B14590526 2,6-Bis[(diethylamino)methyl]-4-nitrophenol CAS No. 61150-99-0](/img/structure/B14590526.png)
2,6-Bis[(diethylamino)methyl]-4-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis[(diethylamino)methyl]-4-nitrophenol is an organic compound that features a phenolic core substituted with diethylamino groups at the 2 and 6 positions and a nitro group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(diethylamino)methyl]-4-nitrophenol typically involves the following steps:
Nitration: The phenolic compound undergoes nitration to introduce the nitro group at the 4 position.
Alkylation: The nitrated phenol is then subjected to alkylation with diethylamino groups at the 2 and 6 positions.
The reaction conditions for these steps often involve the use of strong acids for nitration and suitable alkylating agents for the introduction of diethylamino groups. The reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
2,6-Bis[(diethylamino)methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted phenols.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
科学研究应用
2,6-Bis[(diethylamino)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Bis[(diethylamino)methyl]-4-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the diethylamino groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,6-Bis[(dimethylamino)methyl]-4-nitrophenol: Similar structure but with dimethylamino groups instead of diethylamino groups.
2,6-Bis[(diethylamino)methyl]-4-chlorophenol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2,6-Bis[(diethylamino)methyl]-4-nitrophenol is unique due to the presence of both diethylamino and nitro groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
61150-99-0 |
|---|---|
分子式 |
C16H27N3O3 |
分子量 |
309.40 g/mol |
IUPAC 名称 |
2,6-bis(diethylaminomethyl)-4-nitrophenol |
InChI |
InChI=1S/C16H27N3O3/c1-5-17(6-2)11-13-9-15(19(21)22)10-14(16(13)20)12-18(7-3)8-4/h9-10,20H,5-8,11-12H2,1-4H3 |
InChI 键 |
MAEZIIUSIKSULB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)
